4-Hydroxybenzene-1-sulfonic acid dihydrate
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Overview
Description
4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as phenol-4-sulfonic acid dihydrate, is an organic compound with the molecular formula C6H6O4S·2H2O. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Biochemical Analysis
Biochemical Properties
The key feature of 4-Hydroxybenzenesulfonic acid dihydrate is the benzene ring with a hydroxyl group (OH) attached at the 4th position and a sulfonate group (SO3Na) attached as well. In its structure, sodium ions coordinate directly to the sulfonate oxygen atoms . The presence of hydroxyl groups on the phenyl rings allows an enhanced hydrogen bonding .
Molecular Mechanism
It is known that the compound contains alternating layers of sulfonate ions and hydrated cations
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Hydroxybenzenesulfonic acid dihydrate has been used in the preparation of a series of layered divalent transition metal benzenesulfonates, luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate, and new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzene-1-sulfonic acid dihydrate can be synthesized through the sulfonation of phenol. The reaction involves treating phenol with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the dihydrate form of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzene-1-sulfonic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Hydroxybenzene-1-sulfonic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of 4-hydroxybenzene-1-sulfonic acid dihydrate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
4-Hydroxybenzene-1-sulfonic acid dihydrate can be compared with other similar compounds such as:
Phenol-4-sulfonic acid: Similar structure but without the dihydrate form.
3,5-Dichloro-4-hydroxybenzenesulfonic acid: Contains additional chlorine atoms, altering its reactivity and applications.
4-Hydroxybenzenesulfonic acid potassium salt: The potassium salt form, which has different solubility and reactivity properties
These comparisons highlight the unique properties of this compound, such as its solubility in water and its specific reactivity in various chemical reactions.
Properties
IUPAC Name |
4-hydroxybenzenesulfonic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULJAPNZJRJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060026-75-5 |
Source
|
Record name | 4-hydroxybenzene-1-sulfonic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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